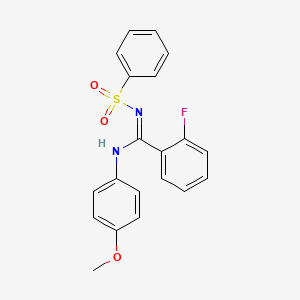
2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as FSBA, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry.
作用机制
The mechanism of action of 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is not fully understood. However, it has been shown to interact with various enzymes and proteins through covalent modification. This compound contains a sulfonamide group that can react with the amino acid residues of enzymes and proteins, leading to the formation of a covalent bond. This covalent modification can affect the activity and function of the enzyme or protein.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In biochemistry, this compound has been shown to inhibit the activity of various enzymes such as carbonic anhydrase and acetylcholinesterase. In pharmacology, this compound has been shown to have anti-inflammatory and anti-tumor properties. In medicinal chemistry, this compound has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.
实验室实验的优点和局限性
One of the advantages of 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is its ability to selectively label proteins and peptides. It has also been shown to have good stability and solubility in various solvents. However, one of the limitations of this compound is its potential toxicity and non-specific labeling of proteins and peptides.
未来方向
There are several future directions for the research of 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One of the future directions is the development of new this compound-based compounds with improved pharmacological properties. Another future direction is the study of the mechanism of action of this compound and its interaction with enzymes and proteins. Additionally, the use of this compound in new applications such as bioconjugation and imaging techniques can also be explored.
合成方法
The synthesis of 2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide involves a series of chemical reactions starting with the reaction of 2-fluorobenzenecarboxylic acid with thionyl chloride to form 2-fluorobenzoyl chloride. This is followed by the reaction of 4-methoxyaniline with the 2-fluorobenzoyl chloride to form 2-fluoro-N-(4-methoxyphenyl)benzamide. The final step involves the reaction of 2-fluoro-N-(4-methoxyphenyl)benzamide with phenylsulfonylisocyanate to form this compound.
科学研究应用
2-fluoro-N-(4-methoxyphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential applications in various fields such as biochemistry, pharmacology, and medicinal chemistry. In biochemistry, this compound has been used as a labeling reagent for proteins and peptides. It has also been used to study the binding properties of various enzymes and proteins. In pharmacology, this compound has been studied for its potential as a drug candidate for various diseases such as cancer, diabetes, and inflammation. In medicinal chemistry, this compound has been used as a scaffold for the design and synthesis of new compounds with improved pharmacological properties.
属性
IUPAC Name |
N'-(benzenesulfonyl)-2-fluoro-N-(4-methoxyphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3S/c1-26-16-13-11-15(12-14-16)22-20(18-9-5-6-10-19(18)21)23-27(24,25)17-7-3-2-4-8-17/h2-14H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEEXFBRRAOSVMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N/C(=N\S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

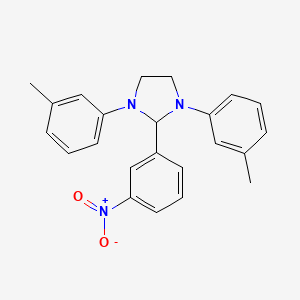

![4-methyl-N-{1-[4-(1-piperidinyl)phenyl]ethyl}benzenesulfonamide](/img/structure/B5307225.png)
![4-cyano-2-fluoro-N-[6-methyl-2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B5307227.png)
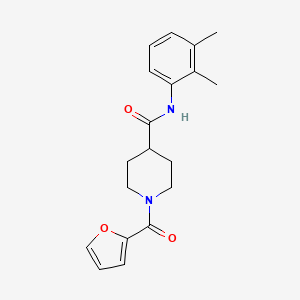
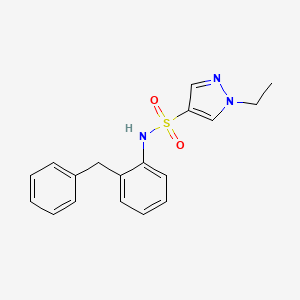
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B5307249.png)
![(4aS*,8aR*)-6-[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5307254.png)
![2-(5-methyl-1H-benzimidazol-2-yl)-3-[5-(4-methyl-3-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B5307269.png)
![7-acetyl-N-[2-(ethylthio)ethyl]-2-pyridin-2-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5307277.png)

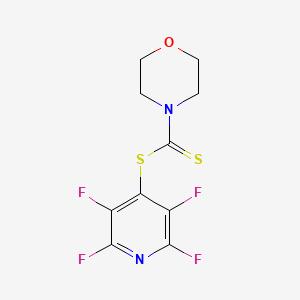
![7-(3-methoxy-2-methylbenzoyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5307300.png)
![2-({3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B5307304.png)